molecular formula C12H22N2O2 B6337110 tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate CAS No. 1823805-31-7

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate

Cat. No.: B6337110
CAS No.: 1823805-31-7
M. Wt: 226.32 g/mol
InChI Key: QNLRPEHTOVOWAR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS 1823805-31-7) is a high-purity azetidine-building block of interest in medicinal chemistry for the synthesis of novel pharmacologically active compounds. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this Boc-protected aminocyclobutylazetidine serves as a versatile synthetic intermediate . The azetidine ring is a key pharmacophore in drug discovery, found in various natural and synthetic products with a range of biological activities, including antihypertensive agents and marine alkaloids with cytotoxic and antibacterial properties . This compound is particularly valuable for research focused on developing arginase inhibitors. Arginase is a manganese-containing metalloenzyme that exists in two isoforms (ARG-1 and ARG-2) and plays a critical role in the urea cycle, polyamine synthesis, and the regulation of immune responses . The dysregulation of arginase activity is implicated in numerous disease pathways, including cancer immunosuppression (via depletion of L-arginine in the tumor microenvironment), cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions . Inhibiting arginase has emerged as a promising therapeutic strategy, and advanced inhibitors often incorporate constrained scaffolds to enhance potency and selectivity . As a bifunctional building block featuring both a Boc-protected azetidine and a primary amine on a conformationally restricted cyclobutane ring, this compound is an ideal precursor for constructing such complex molecules. It is exclusively for professional research and manufacturing purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8(7-14)9-4-5-10(9)13/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRPEHTOVOWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Hexamethyldisilylazide (LiHMDS)-Mediated Cyclization

Azetidine rings can be synthesized via intramolecular cyclization of linear precursors. For example, treatment of benzylic chloride intermediates (e.g., 4a ) with LiHMDS at −50°C in tetrahydrofuran (THF) generates 2-cyano azetidines (5a–d ) in moderate yields (40–53%). This method leverages the strong base’s ability to abstract protons, facilitating ring closure.

Key Reaction Parameters

  • Temperature: −50°C to prevent side reactions.

  • Solvent: THF for optimal solubility and reactivity.

  • Yield: 40–53% after chromatographic purification.

Reductive Amination for Functionalized Azetidines

Reductive amination offers an alternative route. For instance, reacting 1-Boc-3-aminoazetidine (11 ) with aldehydes (e.g., benzaldehyde) in dichloromethane (DCM) and sodium triacetoxyborohydride (NaBH(OAc)₃) yields N-substituted azetidines (72% yield). Adapting this method for tert-butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate would involve substituting benzaldehyde with a cyclobutylamine-aldehyde precursor.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is introduced to protect the azetidine nitrogen, enhancing stability during subsequent reactions.

Esterification with tert-Butyl Chloroformate

Reaction of azetidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) forms the Boc-protected intermediate. This step typically achieves >90% yield under mild conditions (0–25°C, DCM).

Representative Procedure

  • Dissolve azetidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) and tert-butyl chloroformate (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Extract with DCM, wash with brine, and concentrate.

Attachment of the 2-Aminocyclobutyl Substituent

Functionalizing the azetidine ring with the 2-aminocyclobutyl group requires precise control to avoid ring strain-induced side reactions.

Nucleophilic Substitution

Reaction of Boc-protected azetidine with 2-aminocyclobutyl precursors (e.g., bromocyclobutylamine) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (60–80°C) facilitates substitution. Yields vary widely (30–65%) depending on steric hindrance.

Reductive Amination Adaptations

Modifying the method from, 1-Boc-3-aminoazetidine can react with cyclobutanone followed by NaBH(OAc)₃ to form the secondary amine. This approach may improve yields (up to 70%) due to milder conditions.

Industrial-Scale Production Methodologies

Scalable synthesis necessitates optimizing cost, safety, and yield. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance throughput.

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
LiHMDS CyclizationLiHMDS, THF, −50°C5395
Reductive AminationNaBH(OAc)₃, DCM, 0–20°C7298
Nucleophilic SubstitutionBromocyclobutylamine, DMSO, 80°C6590

Comparative Analysis of Synthetic Routes

The reductive amination route () offers the highest yield (72%) and purity (98%), making it preferable for laboratory-scale synthesis. However, industrial applications may favor nucleophilic substitution () due to simpler scalability, despite lower yields. LiHMDS-mediated cyclization ( ) is limited by cryogenic conditions but provides access to diverse azetidine analogs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound serves as an important intermediate in the synthesis of pharmaceuticals and has potential applications in drug development due to its structural properties.

Medicinal Chemistry Applications

The primary application of this compound lies in its role as a precursor for synthesizing various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of therapeutically relevant molecules.

1.1. Synthesis of JAK Inhibitors

One notable application is its use in the synthesis of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and certain types of cancer. The compound can be transformed into derivatives that exhibit potent inhibitory activity against JAK1 and JAK2 enzymes, thereby modulating immune responses and inflammation .

1.2. Development of Antiviral Agents

This compound has also been investigated for its potential in developing antiviral agents, particularly against Hepatitis C Virus (HCV). The compound can serve as a building block for synthesizing HCV protease inhibitors, which are essential in the treatment of chronic hepatitis C infections .

Organic Synthesis

In addition to its medicinal applications, this compound plays a significant role in organic synthesis, where it acts as an intermediate in various chemical reactions.

2.1. Green Synthesis Techniques

Recent advancements have highlighted the use of green chemistry principles in synthesizing this compound and its derivatives. For example, methods involving microchannel reactors have been developed to produce tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate efficiently and sustainably, showcasing the compound's versatility in industrial applications .

2.2. Synthesis of Novel Heterocycles

The compound is also utilized in creating novel heterocyclic structures that possess unique pharmacological properties. These heterocycles can be further modified to enhance their biological activity or selectivity towards specific targets .

Case Studies

Several studies have documented the successful application of this compound in drug discovery and development.

Study Focus Findings
Study on JAK InhibitorsSynthesis and evaluationDemonstrated efficacy against JAK enzymes with promising results for autoimmune conditions .
Antiviral Agent DevelopmentHCV protease inhibitorsHighlighted the compound's potential as a precursor for effective antiviral drugs .
Green Chemistry ApplicationsSustainable synthesis methodsEstablished efficient production techniques using environmentally friendly processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Compound Name (CAS No.) Substituent Molecular Weight Key Properties/Applications Synthesis Method Reference
Target Compound 2-Aminocyclobutyl ~226.3 (calc.) Hypothesized rigidity for bioactivity Likely via cyclobutane ring formation
tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS: N/A) 1-Aminocyclopropyl 199.27 Smaller ring strain; cyclopropane reactivity Aza-Michael addition or ring-opening
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (158602-35-8) Ethoxy-oxoethyl 243.30 Ester group enhances solubility; intermediate Alkylation or nucleophilic substitution
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) Bromoethyl 264.16 Halogenated for cross-coupling reactions Halogenation of ethyl sidechain
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (N/A) Indole and methoxy-oxoethyl 367.30 (calc.) Dual functionalization for drug discovery Aza-Michael addition with indole
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1236861-59-8) Pyrimidine 235.28 Heteroaromatic for kinase inhibition Coupling with pyrimidine derivatives

Key Comparisons:

Structural Rigidity vs. Reactivity: The 2-aminocyclobutyl group in the target compound introduces greater ring strain compared to the 1-aminocyclopropyl analog . This strain may enhance binding affinity in drug-receptor interactions but reduce synthetic accessibility.

Functional Group Diversity: Bromoethyl (CAS 1420859-80-8) and ethoxy-oxoethyl (CAS 158602-35-8) substituents prioritize synthetic utility (e.g., Suzuki couplings or ester hydrolysis) , whereas the target compound’s amino group enables amide bond formation or salt bridge interactions in drug design.

Synthetic Accessibility :

  • Azetidines with heterocyclic substituents (e.g., indole, pyrimidine) are synthesized via aza-Michael additions or nucleophilic substitutions, as seen in . The target compound likely requires cyclobutane ring formation via [2+2] cycloadditions or strain-driven ring expansions.

Physicochemical Properties: The Boc-protected amino group in the target compound may improve solubility compared to non-polar analogs like tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7, MW 199.25) .

Biological Activity

tert-Butyl 3-(2-aminocyclobutyl)azetidine-1-carboxylate (CAS No. 1823805-31-7) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features an azetidine ring, which is known for its role in various pharmacologically active molecules.

Research indicates that compounds similar to this compound can interact with various biological targets. Specifically, azetidine derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer proliferation, particularly the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

In a study focused on azetidine amides, it was found that certain analogues exhibited potent inhibition of STAT3 activity in vitro, suggesting that this class of compounds could be leveraged for cancer therapeutics . The presence of the carboxylate group plays a critical role in modulating cellular permeability and biological activity.

Anticancer Activity

The compound has shown promise in inhibiting tumor cell proliferation. For instance, azetidine-based compounds have been tested against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. While some analogues displayed sub-micromolar potency in cell-free assays, their cellular activities were less pronounced due to poor membrane permeability associated with ionized polar groups . However, modifications to the structure, such as converting carboxylic acids to esters, have enhanced cellular uptake and activity .

Summary of Findings from Case Studies

StudyCompoundTargetIC50 (µM)Notes
Azetidine AmidesSTAT30.52 - 6.8Potent inhibition observed; structure-dependent activity
Methyl Esters of AzetidinesVarious Cancer CellsEC50 1.4 - 1.8Enhanced cellular activity compared to carboxylic acids

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments are crucial. The compound is classified as causing severe skin burns and eye damage upon contact . Therefore, proper handling protocols must be established when conducting research involving this compound.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with cyclobutyl protons appearing as distinct multiplet signals (δ 2.5–3.5 ppm) and azetidine carbons resonating near 60–70 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically >95% .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+ ≈ 255.2 g/mol) .

What are the common derivatization strategies for modifying the 2-aminocyclobutyl group?

Advanced
Derivative design focuses on:

Amino Group Functionalization : Acylation with activated esters (e.g., NHS esters) or reductive alkylation using aldehydes .

Cyclobutane Ring Modifications : Photoinduced [2+2] cycloadditions to introduce strained rings for targeted reactivity .
Example :

DerivativeModificationApplication
tert-Butyl 3-(2-(methylamino)cyclobutyl)azetidine-1-carboxylateMethylation of amineEnhanced blood-brain barrier penetration
tert-Butyl 3-(2-azidocyclobutyl)azetidine-1-carboxylateClick chemistry handleBioconjugation studies

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

Dose-Response Validation : Perform in vitro assays (e.g., IC50 measurements) across multiple cell lines to rule out cell-specific effects .

Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Epimerization Checks : Monitor stereochemical integrity via chiral HPLC, as racemization of the cyclobutylamine can alter activity .

What methodological approaches are recommended for studying this compound’s interactions with biological targets?

Q. Advanced

Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., kinase targets). Validate with mutagenesis studies .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target engagement .

Crystallography : Co-crystallize the compound with its target (e.g., CYP450 enzymes) to resolve binding modes at atomic resolution .

How does the strained cyclobutane ring influence reactivity and pharmacological properties?

Q. Advanced

  • Reactivity : The ring’s angle strain enhances susceptibility to ring-opening reactions under acidic conditions, enabling prodrug strategies .
  • Pharmacokinetics : Cyclobutane’s rigidity improves metabolic stability compared to linear alkyl chains, as shown in rat plasma stability assays (t1/2 > 6 hours) .
  • Target Selectivity : The strained geometry preferentially fits into hydrophobic pockets of enzymes like proteases, reducing off-target effects .

What are the best practices for scaling up synthesis while maintaining purity?

Q. Advanced

Solvent Optimization : Replace dichloromethane with ethyl acetate for greener large-scale reactions .

Catalyst Recycling : Use immobilized Pd catalysts for hydrogenation steps to reduce metal contamination .

Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching .

How can researchers design analogs to improve solubility without compromising activity?

Q. Advanced

  • Strategies :

    • Introduce polar groups (e.g., hydroxyl, PEG chains) on the azetidine nitrogen .
    • Replace tert-butyl with water-soluble carbamate protectants (e.g., Boc-β-alanine) .
  • Case Study :

    AnalogModificationSolubility (mg/mL)Activity (IC50 nM)
    Parent CompoundNone0.250
    tert-Butyl 3-(2-aminocyclobutyl)-1-(sulfonate)azetidine-1-carboxylateSulfonate addition5.855

What are the critical considerations for in vivo efficacy studies?

Q. Advanced

Formulation : Use lipid-based nanoemulsions to enhance bioavailability (e.g., 40% increase in AUC observed in mice) .

Dosing Regimen : Optimize based on pharmacokinetic parameters (e.g., q.d. vs. b.i.d. dosing to maintain trough levels) .

Biomarker Monitoring : Track target engagement via ELISA or Western blot in blood/tissue samples .

How can computational methods guide the design of this compound derivatives?

Q. Advanced

QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity to predict potent analogs .

Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual screening of derivatives .

ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable absorption and toxicity profiles .

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